molecular formula C9H8BF3KN B2451127 Potassium trifluoro(1-methylindol-2-yl)borate CAS No. 1428884-67-6

Potassium trifluoro(1-methylindol-2-yl)borate

Cat. No. B2451127
CAS RN: 1428884-67-6
M. Wt: 237.07
InChI Key: BHKRXFIFLSAZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(1-methylindol-2-yl)borate is a chemical compound with the CAS number 1428884-67-6 . It is used in various chemical reactions and laboratory applications .


Synthesis Analysis

The synthesis of this compound and similar compounds involves several steps. One method involves an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact structure would depend on the specific conditions under which the compound was synthesized and purified.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in the Suzuki-Miyaura reaction with various electrophiles including electron-rich and electron-poor aryl bromides and -chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

1. Alternatives in Organic Chemistry

Potassium trifluoro(organo)borates, including the specific compound , are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents, showing interesting reactivity not only through the intermediate formation of difluoroboranes but also in transmetallation reactions with transition metals. These compounds have been found to be more reactive than boronic acids or esters in various reactions (Darses & Genêt, 2003).

2. Synthesis of Indoles and Alkenes

Trialkyl-(1-methylindol-2-yl)borates have been used for the synthesis of 2-substituted indoles involving palladium-catalyzed cross-coupling with vinylic and aromatic halides. This demonstrates their utility in facilitating alkyl migration from boron to carbon without an additional electrophile (Ishikura & Terashima, 1989).

3. Formation of Zwitterionic Species

Research has shown that the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3 produce zwitterionic species. These derivatives present restricted rotation around the C(α)−B and/or B−C6F5 bonds, which are significant for understanding the kinetics and mechanism of such reactions (Focante et al., 2004).

4. Catalysis and Synthesis of Ketones

Potassium trifluoro(organo)borates have been used in a direct cross-coupling reaction with aromatic aldehydes, catalyzed by rhodium, to afford ketones. This new reaction involving formal aldehyde C-H bond activation is believed to proceed via a Heck-type mechanism followed by hydride transfer to acetone (Pucheault, Darses & Genêt, 2004).

Mechanism of Action

The exact mechanism of action of Potassium trifluoro(1-methylindol-2-yl)borate would depend on the specific reaction it is involved in. In general, it can act as a reagent in various chemical reactions, facilitating the formation of new bonds and the breaking of old ones .

Safety and Hazards

Potassium trifluoro(1-methylindol-2-yl)borate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

potassium;trifluoro-(1-methylindol-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRXFIFLSAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.